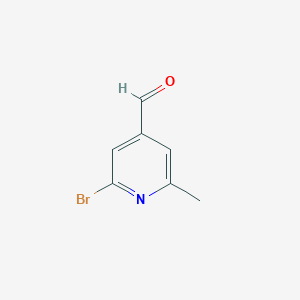

2-Bromo-6-methylisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTFXQHPZSOCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271268 | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-89-1 | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-6-methylisonicotinaldehyde - A Versatile Building Block for Drug Discovery

CAS Number: 1060805-89-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-6-methylisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a strategically placed bromine atom, and a methyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of diverse molecular architectures for drug discovery programs.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 1060805-89-1[1][2] |

| Molecular Formula | C₇H₆BrNO[2] |

| Molecular Weight | 200.03 g/mol [1][2] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde |

| SMILES | O=Cc1cc(Br)nc(C)c1[2] |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound can be achieved in a three-step sequence starting from the commercially available 2-Amino-6-methylpyridine. The synthetic pathway involves the Sandmeyer-type bromination of the corresponding aminopyridine to form 2-bromo-6-methylpyridine, followed by functionalization at the 4-position to introduce the aldehyde group. A common strategy for the latter is the introduction of a hydroxymethyl group and its subsequent oxidation.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This protocol is adapted from a standard procedure for the synthesis of 2-bromopyridines from 2-aminopyridines.

-

Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, add 2-Amino-6-methylpyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to -10 °C to -5 °C.

-

Slowly add 48% HBr (approx. 5-6 mL per gram of starting material).

-

To this stirred mixture, add liquid bromine (approx. 1.4 eq) dropwise, maintaining the temperature below -5 °C. Stir for 1.5 hours.[3]

-

Prepare a solution of sodium nitrite (approx. 2.7 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below -5 °C. Stir for another 1.5 hours.[3]

-

Prepare a cold solution of sodium hydroxide in water and add it slowly to the reaction mixture to neutralize the acid, ensuring the temperature does not exceed 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine as an oil.[3]

-

Step 2: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol

This step would typically involve a Grignard reaction or lithiation of 2-bromo-6-methylpyridine followed by reaction with a formaldehyde equivalent. However, a more direct route starting from a different precursor is often used to synthesize this intermediate. For the purpose of this guide, we will assume the availability of this intermediate, which can be sourced from commercial suppliers.

Step 3: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Manganese dioxide is a common and effective reagent for the oxidation of benzylic and heterocyclic alcohols.

-

Materials: (2-Bromo-6-methylpyridin-4-yl)methanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq by weight).[4]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.[5]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

-

Key Synthetic Applications and Experimental Protocols

The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes this compound a versatile intermediate for creating diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for introducing various substituents onto the pyridine ring via well-established cross-coupling reactions.

a) Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.

-

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium fluoride (2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the coupled product.

-

b) Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino groups.

-

General Protocol:

-

Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq).

-

Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Seal the vessel and heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Reactions of the Aldehyde Group

The aldehyde functionality provides a gateway for numerous chemical transformations.

a) Reductive Amination

A powerful method for synthesizing amines from aldehydes.

-

General Protocol:

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), to the mixture. Acetic acid may be added as a catalyst.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

-

b) Reduction to an Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol.

-

General Protocol:

-

Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry, concentrate, and purify the resulting alcohol.

-

Visualization of Synthetic Utility

While this compound is not directly implicated in a specific signaling pathway, its importance lies in its role as a versatile scaffold for generating libraries of compounds for biological screening. The following diagram illustrates the synthetic workflow and the diversity of structures that can be accessed from this key intermediate.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds in the field of drug discovery. Its strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries through well-established synthetic transformations. This guide provides essential technical information and detailed protocols to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

Technical Guide: Physicochemical Properties of 2-Bromo-6-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylisonicotinaldehyde is a substituted pyridine derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the isonicotinaldehyde scaffold provides multiple reaction sites for molecular elaboration. A thorough understanding of its physical properties is crucial for its effective use in research and development, including reaction design, process scale-up, and formulation.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of experimentally determined properties for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to provide valuable estimations. Furthermore, standardized experimental protocols for determining key physical properties are detailed to enable researchers to ascertain these values in-house.

Core Physical Properties

The fundamental physical properties of a compound are essential for its handling, characterization, and application in chemical synthesis.

General Information

| Property | Value | Source |

| CAS Number | 1060805-89-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

Quantitative Physical Data

| Property | This compound (Predicted/Estimated) | 2-Bromo-3-methylpyridine (for comparison) | 2-Bromo-6-methylbenzoic acid (for comparison) |

| Melting Point (°C) | Data not available | Not applicable (liquid at room temp.) | 108-112 |

| Boiling Point (°C) | Data not available | 216-221 | Not applicable (solid) |

| Density (g/mL) | Data not available | 1.54-1.55 | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Note: The provided data for related compounds are for estimation purposes only and may not accurately reflect the properties of this compound.

Experimental Protocols

For researchers requiring precise physical data, the following standard experimental protocols can be employed.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity.[3][4][5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the solid transitions to a liquid is observed.[3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[6]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).[7]

Determination of Boiling Point

The boiling point is a key characteristic of a liquid compound.[8][9][10][11]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves observing the temperature at which a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid.[12]

Apparatus:

-

Thiele tube or other suitable heating bath[12]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12]

Determination of Density

Density is the mass per unit volume of a substance.[13][14]

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[14]

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Carefully clean and dry a pycnometer or small volumetric flask.

-

Weigh the empty, dry flask on an analytical balance (m1).

-

Fill the flask with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Weigh the flask with the sample (m2).

-

Record the temperature of the sample.

-

The mass of the sample is m = m2 - m1.

-

The volume of the sample is the calibrated volume of the flask (V).

-

Calculate the density (ρ) using the formula: ρ = m/V.

Determination of Solubility

Solubility provides insights into the polarity of a molecule and is crucial for reaction solvent selection and purification methods like crystallization and extraction.[15][16][17][18][19]

Principle: A small, known amount of the solute is added to a known volume of a solvent, and the mixture is observed for dissolution.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, diethyl ether).

-

Agitate the mixtures vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed to determine the concentration of the dissolved solute.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

Caption: A flowchart illustrating the logical progression for obtaining and characterizing the physical properties of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. chm.uri.edu [chm.uri.edu]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. quora.com [quora.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 2-Bromo-6-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-methylisonicotinaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, detailed synthetic and reaction protocols, and its role as a key intermediate in the synthesis of more complex molecules.

Core Molecular Data

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group. These features make it a highly reactive and adaptable intermediate for a variety of chemical transformations.

| Property | Value | Source(s) |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Molecular Formula | C₇H₆BrNO | [2] |

| CAS Number | 1060805-89-1 | [1][2] |

| Canonical SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |

| InChI Key | IVTFXQHPZSOCIK-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 4°C, stored under nitrogen | [2] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be approached through several routes. Below are detailed protocols for a plausible two-step synthesis from a commercially available precursor and a key cross-coupling reaction.

Synthesis of this compound

This synthesis involves the bromination of a methyl-substituted pyridine ring followed by the oxidation of a methyl group to an aldehyde. A more direct approach involves the selective oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol

This method is based on the selective oxidation of a primary alcohol to an aldehyde, a common and high-yielding transformation in organic synthesis.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Oxidant Addition: Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or use a TEMPO-catalyzed oxidation system for higher selectivity and milder conditions.[3][4][5] For a TEMPO-catalyzed reaction, add TEMPO (0.1 eq) and a co-oxidant like (diacetoxyiodo)benzene (IBD) (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand, and a base such as K₂CO₃ (2.0 eq) or KF (3.0 eq).[7][8]

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[8]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Chemical Reactivity and Synthetic Utility

The dual reactivity of the bromine atom and the aldehyde group makes this compound a valuable synthetic intermediate.[1]

-

Reactions at the Bromine Atom: The bromine can be substituted through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination) to introduce diverse functionalities.[1]

-

Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or condensation with amines to form Schiff bases.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

References

- 1. This compound | 1060805-89-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Aldehydes with Pyridinium Chromates [erowid.org]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-Bromo-6-methylisonicotinaldehyde, a valuable intermediate in pharmaceutical and materials science research. The presented methodology is a composite of established chemical transformations, providing a comprehensive protocol for its preparation from commercially available starting materials. This document includes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow to aid in laboratory-scale production.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of a bromine atom, a methyl group, and an aldehyde functionality on the isonicotinic acid scaffold offers multiple reaction sites for further chemical modifications. This versatility makes it a key intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide outlines a robust multi-step synthesis, commencing with the preparation of 2-bromo-6-methylpyridine, followed by side-chain bromination and subsequent conversion to the target aldehyde.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-bromo-6-methylpyridine. This is followed by the bromination of the methyl group, and finally, the conversion of the resulting benzylic bromide to the desired aldehyde.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This procedure details the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction.

Methodology:

-

To a stirred solution of 48% hydrobromic acid (170 mL) in a 1 L round-bottom flask, add 2-amino-6-methylpyridine (31 g, 286.6 mmol).

-

Cool the resulting mixture to -10 °C using an ice-salt bath.

-

Slowly add bromine (40 mL) dropwise over 40 minutes, maintaining the temperature at -5 °C. Stir the orange-colored mixture for an additional 1.5 hours at this temperature.

-

Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.

-

Prepare a cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the product with diethyl ether (8 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| 2-Bromo-6-methylpyridine | 31 | 45 | 95 |

Table 1: Quantitative data for the synthesis of 2-Bromo-6-methylpyridine.

Step 2: Side-Chain Bromination of 2-Bromo-6-methylpyridine

This protocol describes the bromination of the methyl group of 2-bromo-6-methylpyridine. This reaction typically yields a mixture of mono- and di-brominated products.

Methodology:

-

In a 250 mL reaction flask, combine 2-bromo-6-methylpyridine (17.2 g, 0.1 mol), dichloromethane (34.4 mL), and water (34.4 mL).

-

Cool the mixture to 10 °C in an ice-water bath with vigorous stirring.

-

Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, heat the reaction mixture to 50 °C and maintain for 10 hours.

-

After cooling, adjust the pH of the mixture to 7-8 with a suitable base.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine. This mixture is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the conversion of the brominated side chain to an aldehyde via the Sommelet reaction.

Methodology:

-

Dissolve the mixture of brominated products from the previous step in ethanol.

-

Add urotropine (hexamethylenetetramine) in a 1:2 molar ratio with respect to the starting 2-bromo-6-methylpyridine.

-

Heat the reaction mixture to 40 °C and stir for 12 hours.

-

After the formation of the quaternary ammonium salt, add a mixture of acetic acid and concentrated sulfuric acid to the reaction system.

-

Heat the mixture to 80-100 °C for 3-5 hours to facilitate hydrolysis.

-

Cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to obtain this compound.

Key Reaction Pathways

The core chemical transformations involved in this synthesis are the diazotization and bromination of an aminopyridine, free-radical side-chain bromination, and the Sommelet reaction.

Figure 2: Key reaction pathways in the synthesis.

Characterization Data (Predicted)

While specific experimental data for the final product and intermediates were not fully available in the cited literature, the following table provides predicted and known data for the key compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted ¹H NMR Signals (ppm, CDCl₃) |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Solid | 7.3 (t), 6.4 (d), 6.2 (d), 4.5 (s, br), 2.4 (s) |

| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | Oil | 7.4 (t), 7.1 (d), 7.0 (d), 2.5 (s) |

| 2-Bromo-6-(bromomethyl)pyridine | C₆H₅Br₂N | 250.92 | Solid | 7.5 (t), 7.3 (d), 7.2 (d), 4.5 (s) |

| This compound | C₇H₆BrNO | 200.03 | Solid | 10.1 (s), 7.8 (s), 7.7 (s), 2.7 (s) |

Table 2: Physicochemical and predicted spectroscopic data.

Conclusion

The synthetic route detailed in this guide provides a comprehensive and actionable protocol for the laboratory-scale synthesis of this compound. By leveraging well-established reactions and providing clear procedural steps, this document aims to facilitate the work of researchers in drug discovery and materials science who require this versatile chemical intermediate. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Bromo-6-methylisonicotinaldehyde is a solid at room temperature and should be stored at 4°C under a nitrogen atmosphere.[2] Its key identifiers and computed chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1060805-89-1 | [2] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [2] |

| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |

| TPSA | 29.96 Ų | [2] |

| LogP | 1.965 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the aldehyde group, and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Singlet | 1H | Aromatic proton (H-5) |

| ~7.6 | Singlet | 1H | Aromatic proton (H-3) |

| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~162 | Aromatic carbon (C-6) |

| ~151 | Aromatic carbon (C-2) |

| ~145 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon (C-5) |

| ~125 | Aromatic carbon (C-3) |

| ~25 | Methyl carbon (-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Weak-Medium | Methyl C-H stretch |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1550-1600 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1450 | Medium | Methyl C-H bend |

| ~1200 | Medium-Strong | C-Br stretch |

| ~800-900 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Predicted Relative Abundance | Assignment |

| 201 | ~50% | [M+2]⁺ molecular ion (with ⁸¹Br) |

| 199 | ~50% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 170/172 | Variable | [M-CHO]⁺ |

| 120 | Variable | [M-Br]⁺ |

| 91 | Variable | [M-Br-CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and the fragmentation pattern to confirm the molecular weight and structure.

Synthetic Utility and Reactivity

This compound is a valuable building block due to its dual reactivity. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations.[1]

Figure 1: Key synthetic transformations of this compound.

Conclusion

This compound is a synthetically attractive intermediate for developing novel chemical entities. This guide provides a foundational understanding of its predicted spectroscopic properties, which can serve as a benchmark for researchers working with this compound. The outlined experimental protocols offer a starting point for its characterization, and the reactivity map highlights its potential in diverse synthetic applications, particularly in the fields of medicinal chemistry and materials science. Further experimental work is required to fully elucidate and publish the definitive spectroscopic data for this compound.

References

2-Bromo-6-methylisonicotinaldehyde solubility in organic solvents

An in-depth technical guide on the solubility and synthesis of 2-Bromo-6-methylisonicotinaldehyde for researchers, scientists, and drug development professionals.

Core Topic: this compound

This technical guide provides a detailed overview of this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's chemical characteristics, a plausible synthetic route with a corresponding workflow diagram, and a general experimental protocol for determining its solubility in organic solvents.

Chemical Profile

This compound is a multifunctional molecule featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde group. This combination of functional groups makes it a versatile synthetic intermediate. The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines.

Solubility in Organic Solvents

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

| Organic Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent involves the preparation of a saturated solution followed by the quantification of the dissolved solute.

Materials:

-

This compound (≥97% purity)

-

Analytical grade organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The mixture is then agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: The saturated solution is centrifuged to pellet the excess solid. A precise aliquot of the clear supernatant is carefully removed and diluted with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted sample is determined using a calibrated HPLC method. A calibration curve is generated using standard solutions of the compound at known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be inferred from established pyridine chemistry. A common approach involves the selective functionalization of a suitable pyridine precursor. The following workflow diagram illustrates a potential synthetic pathway starting from 2,6-dibromopyridine.

This proposed pathway involves an initial selective methylation of 2,6-dibromopyridine, followed by N-oxidation to activate the 4-position of the pyridine ring for subsequent functionalization and rearrangement to introduce a hydroxymethyl group. The final step is the oxidation of the alcohol to the desired aldehyde. Each of these steps represents a standard transformation in organic synthesis.

The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide

A Versatile Synthetic Intermediate in Modern Chemistry

This compound, with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde, is a trifunctional molecule featuring a pyridine ring, a bromine atom, a methyl group, and an aldehyde group.[1] This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-6-methylisonicotinaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1060805-89-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde | [1] |

| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| logP | 1.96502 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom provides a handle for various cross-coupling reactions, while the aldehyde group can undergo a multitude of transformations.

Synthetic Workflow

The synthesis of this compound can be conceptualized through a retro-synthetic approach, starting from the target molecule and working backward to simpler, commercially available starting materials. A plausible synthetic workflow is outlined below.

Caption: Retrosynthetic and forward synthesis pathways for this compound.

Key Reactions

The reactivity of this compound is dominated by the chemistry of the pyridine ring, the bromine substituent, and the aldehyde group.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-6-methylisonicotinaldehyde (CAS No. 1060805-89-1), a key building block in pharmaceutical and agrochemical research. Due to its potential hazards, strict adherence to safety guidelines is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, and emergency protocols associated with this compound.

Hazard Identification and Classification

Based on the data for its isomer, this compound should be treated as a substance that is:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

The following table summarizes the anticipated GHS classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 1060805-89-1 | ChemScene[1] |

| Molecular Formula | C₇H₆BrNO | ChemScene[1] |

| Molecular Weight | 200.03 g/mol | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

| Storage Conditions | Store under nitrogen | ChemScene[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to meticulous experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles with side shields. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |

Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Use only non-sparking tools, especially when handling larger quantities.

-

Ground all equipment when transferring the substance to prevent static discharge.

Storage Procedures

Proper storage is essential to maintain the stability of the compound and prevent accidents.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

As recommended, store at 4°C under a nitrogen atmosphere to prevent degradation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposure or spills.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.

Caption: A logical workflow for the safe handling of this compound.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with institution-specific safety protocols and a thorough review of the most up-to-date Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any questions or concerns.

References

A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the nomenclature, physicochemical properties, synthesis, and analytical methodologies for 2-Bromo-6-methylisonicotinaldehyde (CAS RN: 1060805-89-1), a versatile pyridine-based building block in medicinal chemistry and materials science.

This technical guide provides a thorough overview of this compound, a heterocyclic aldehyde of significant interest to researchers and professionals in drug development and chemical synthesis. The document details its alternative names, summarizes its key quantitative data, provides an experimental protocol for its synthesis, and outlines its chemical reactivity, which is crucial for its application as a versatile synthetic intermediate.

Nomenclature and Alternative Names

This compound is a pyridine derivative with a bromine atom at the 2-position, a methyl group at the 6-position, and a formyl group (aldehyde) at the 4-position. Due to the conventions of chemical nomenclature, this compound is known by several alternative names. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research and development setting.

The most systematic and universally recognized name is its IUPAC name: 2-bromo-6-methylpyridine-4-carbaldehyde [1]. Other commonly encountered synonyms in chemical catalogs and scientific literature include:

-

2-Bromo-6-methyl-4-pyridinecarboxaldehyde

-

4-Formyl-2-bromo-6-methylpyridine

It is important to distinguish this compound from its isomers, such as 5-Bromo-2-methylisonicotinaldehyde (CAS RN: 1060810-15-2), where the bromine atom is at the 5-position.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Registry Number | 1060805-89-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| SMILES | O=CC1=CC(Br)=NC(C)=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [2] |

| LogP (calculated) | 1.96502 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Note: Experimental data such as melting point, boiling point, and specific spectroscopic peak assignments are not widely reported in publicly available literature and would typically be determined empirically in a laboratory setting.

Experimental Protocol: Synthesis of this compound

The following is a detailed, multi-step experimental protocol for the synthesis of this compound, adapted from patent literature. This pathway involves the initial bromination of a pyridine precursor followed by a Sommelet-type reaction.

Materials and Reagents

-

2-Bromo-6-methylpyridine

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Liquid Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (C₂H₅OH)

-

Urotropine (Hexamethylenetetramine)

-

Hydrochloric Acid (HCl) or other suitable acid for hydrolysis

Step-by-Step Procedure

Step 1: Bromination of 2-Bromo-6-methylpyridine

-

In a suitable reaction vessel, charge 2-bromo-6-methylpyridine, dichloromethane, and water.

-

Cool the mixture to 10-20 °C using an ice-water bath with vigorous stirring.

-

Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 10-20 °C. The molar ratio of 2-bromo-6-methylpyridine to bromine is typically 1:3.

-

After the addition is complete, warm the reaction mixture to 40-60 °C and maintain for 8-12 hours.

-

Upon completion of the reaction, cool the mixture and neutralize it by adjusting the pH to 7-8 with a sodium bicarbonate solution.

-

Extract the organic layer containing a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine.

Step 2: Formation of the Urotropine Salt

-

To the mixture obtained from Step 1, add ethanol.

-

Add urotropine to the ethanolic solution and stir the reaction mixture. This leads to the formation of a quaternary ammonium salt.

Step 3: Hydrolysis to the Aldehyde

-

To the reaction mixture from Step 2, add an acid (e.g., hydrochloric acid) to facilitate hydrolysis of the urotropine salt.

-

The hydrolysis reaction yields the final product, 2-bromo-6-formylpyridine (this compound).

-

The final product can be purified using standard techniques such as column chromatography.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups: the bromine atom and the aldehyde group. This dual reactivity allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Reactions at the Bromine Position

The bromine atom on the electron-deficient pyridine ring is susceptible to various nucleophilic aromatic substitution and cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 2-position. Key transformations include:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to form carbon-carbon bonds.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

-

Sonogashira Coupling: Palladium and copper-catalyzed coupling with terminal alkynes.

Reactions of the Aldehyde Group

The aldehyde functional group is a gateway to numerous chemical transformations, including:

-

Oxidation: Conversion to a carboxylic acid using oxidizing agents.

-

Reduction: Reduction to a primary alcohol using reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Condensation Reactions: Formation of imines (Schiff bases) upon reaction with primary amines.

Logical Workflow for Synthetic Applications

The dual reactivity of this compound allows for a logical and stepwise approach to the synthesis of complex molecules. The following diagram illustrates a general synthetic workflow.

Caption: Synthetic pathways from this compound.

This guide serves as a foundational resource for researchers and drug development professionals working with this compound. The information provided on its nomenclature, properties, synthesis, and reactivity will aid in its effective utilization as a key building block in the design and synthesis of novel chemical entities.

References

Navigating the Stability of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-6-methylisonicotinaldehyde, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and chemical principles to ensure the integrity of this versatile compound in the laboratory.

Core Stability Profile

This compound (CAS No. 1060805-89-1) is a substituted pyridine derivative whose stability is primarily influenced by its aldehyde and bromo-pyridine functionalities. While specific, publicly available quantitative stability studies on this compound are limited, its chemical structure provides clear indicators for its handling and storage. The primary degradation pathways are anticipated to be oxidation and reactions associated with the aldehyde group.

Summary of Key Stability and Storage Parameters

| Parameter | Recommendation/Information | Citation |

| Storage Temperature | 4°C | [1] |

| Storage Atmosphere | Under an inert atmosphere (e.g., Nitrogen) | [1] |

| Light Sensitivity | Assumed to be light-sensitive; store in amber vials or in the dark. | |

| Moisture Sensitivity | Assumed to be sensitive to moisture; store in a tightly sealed container in a dry environment. | |

| Incompatible Materials | Strong oxidizing agents, strong bases, and potentially strong acids. |

Understanding the Factors Affecting Stability

The stability of this compound is governed by several key factors inherent to its molecular structure. Understanding these factors is crucial for preventing degradation and ensuring the reliability of experimental outcomes.

Recommended Handling and Storage Workflow

To maintain the purity and stability of this compound, a strict handling and storage protocol is recommended. The following workflow outlines the best practices from receipt of the compound to its use in experiments.

Experimental Protocols: General Guidance for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (3%)

-

Calibrated HPLC-UV or HPLC-MS system

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and to detect any degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each condition.

-

Characterize any significant degradation products using techniques such as HPLC-MS and NMR.

-

Conclusion

The stability of this compound is critical for its successful application in research and development. Adherence to the storage conditions of 4°C under an inert atmosphere is paramount. While detailed degradation kinetics are not yet established, an understanding of its inherent chemical reactivity allows for the implementation of robust handling procedures that will safeguard its integrity. Researchers are encouraged to perform their own stability assessments, particularly when the compound is to be used in sensitive applications or after prolonged storage.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-Bromo-6-methylisonicotinaldehyde with various arylboronic acids. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-6-methyl-substituted pyridine-4-carbaldehydes, which are valuable scaffolds in drug discovery and for the development of functional organic materials.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section outlines a general and a microwave-assisted protocol for the Suzuki coupling of this compound.

General Experimental Protocol

A recommended procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:

-

Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed:

-

Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst like PdCl₂(dppf) (0.1 equiv.).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, filter the reaction mixture and purify the product using standard procedures as described in the general protocol.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical results for similar substrates.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₂CO₃ | DMF | 110 | 6 | 70-80 |

| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 18 | 80-90 |

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pyridine derivatives utilizing 2-Bromo-6-methylisonicotinaldehyde as a versatile starting material. The methodologies focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the 2-position of the pyridine ring, yielding novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in synthetic organic chemistry. Its structure incorporates a bromine atom, which serves as a reactive handle for cross-coupling reactions, and an aldehyde functionality, which can be further modified through various transformations. This dual reactivity allows for the construction of a diverse library of substituted pyridine derivatives. Pyridine and its derivatives are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[1][2]

Synthetic Applications

This document outlines the synthesis of three classes of pyridine derivatives from this compound:

-

2-Aryl-6-methylisonicotinaldehydes via Suzuki-Miyaura Coupling

-

2-Alkynyl-6-methylisonicotinaldehydes via Sonogashira Coupling

-

2-Amino-6-methylisonicotinaldehydes via Buchwald-Hartwig Amination

The following sections provide detailed experimental protocols and tabulated data for representative reactions.

Data Presentation

Table 1: Summary of Synthesized Pyridine Derivatives

| Derivative Class | Example Compound | Reagents | Catalyst System | Base | Solvent | Yield (%) |

| 2-Aryl | 2-(4-Methoxyphenyl)-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 89%[3] |

| 2-Alkynyl | 2-(Phenylethynyl)-6-methylisonicotinaldehyde | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 74%[4] |

| 2-Amino | N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine) | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBuᵗ | Toluene | 60%[5] |

Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)-6-methylisonicotinaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure: [3]

-

To an oven-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Yield: 89%[3]

Synthesis of 2-(Phenylethynyl)-6-methylisonicotinaldehyde via Sonogashira Coupling

This protocol details the synthesis of a 2-alkynylpyridine derivative through the coupling of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

Procedure: [4]

-

To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

-

Degas the reaction mixture for 5 minutes at room temperature.

-

Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Expected Yield: 74%[4]

Synthesis of N,N'-(Cyclohexane-1,2-diyl)bis(6-methylpyridin-2-amine) via Buchwald-Hartwig Amination

This protocol describes the amination of a related bromopyridine, 2-bromo-6-methylpyridine, with a diamine, providing a template for the amination of this compound.

Materials:

-

2-Bromo-6-methylpyridine (as a model for this compound)

-

(+/-)-trans-1,2-Diaminocyclohexane

-

Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

-

Sodium tert-butoxide (NaOBuᵗ)

-

Toluene, anhydrous

-

Standard Schlenk line or glovebox equipment

Procedure: [5]

-

In a Schlenk flask under an inert atmosphere, combine 2-bromo-6-methylpyridine (18 mmol), (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and sodium tert-butoxide (25 mmol).

-

Add anhydrous toluene (50 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

After cooling to room temperature, add diethyl ether (50 mL).

-

Wash the resulting mixture with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the crude product from pentane/diethyl ether to obtain the purified compound.

Expected Yield: 60%[5]

Visualizations

Synthetic Workflow

Caption: Synthetic routes to pyridine derivatives.

Potential Antimicrobial Mechanism of Action

Many pyridine derivatives exhibit antimicrobial activity by interfering with essential cellular processes in bacteria and fungi. A potential mechanism involves the inhibition of key enzymes required for cell wall biosynthesis or DNA replication.

Caption: Potential antimicrobial action of pyridine derivatives.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes: 2-Bromo-6-methylisonicotinaldehyde in Medicinal Chemistry